![molecular formula C5H12ClN B6307379 (S)-Pent-4-en-2-amine hydrochloride CAS No. 1416242-38-0](/img/structure/B6307379.png)
(S)-Pent-4-en-2-amine hydrochloride
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Description
Pent-4-en-2-amine is an organic compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine). An alternative name is chlorhydrate .
Scientific Research Applications
- Microscopy : Microscopy plays a crucial role in pharmaceutical research. Scientists use different types of microscopes to examine crystal shape, size, and solid-state forms in samples. For instance, it helps identify polymorphs and amorphous structures, which impact drug stability, solubility, and bioavailability .
- l-Histidine Hydrochloride Monohydrate (LMHCL) : Researchers have successfully grown single crystals of LMHCL using slow evaporation solution growth. These high-quality crystals are obtained within a controlled atmosphere and are essential for studying crystallography and material properties .
- Chiral Amines : (S)-Pent-4-en-2-amine hydrochloride is a chiral amine. Chiral compounds are crucial in asymmetric synthesis and catalysis. Researchers explore its use as a catalyst or ligand in enantioselective reactions, where stereochemistry matters .
Pharmaceutical Crystallization Studies
Single Crystal Growth
Chiral Synthesis and Asymmetric Catalysis
properties
IUPAC Name |
(2S)-pent-4-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKZSPFYOORUPB-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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